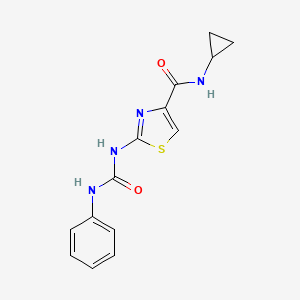

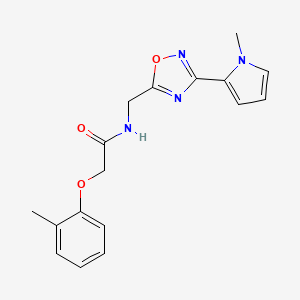

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . The biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring .

Molecular Structure Analysis

Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Applications De Recherche Scientifique

Organic Synthesis and Derivative Development

- The study by Nötzel et al. (2001) explores the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. This research demonstrates a methodology for creating compounds with potential biological activity, offering insights into the synthetic utility of cyclopropyl and thiazole derivatives (M. W. Nötzel et al., 2001).

Antitumor Activity

- Denny et al. (1990) investigated 2-phenylbenzimidazole-4-carboxamides as minimal DNA-intercalating agents with antitumor activity. This study provides a foundation for developing new antitumor agents using structural motifs similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide, emphasizing the importance of minimal DNA-binding affinity for therapeutic applications (W. Denny et al., 1990).

Kinase Inhibition for Anticancer Therapy

- Lombardo et al. (2004) identified potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines. Their work underscores the potential of thiazole-5-carboxamide derivatives in oncology, providing a direct link to the therapeutic possibilities of N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide (L. Lombardo et al., 2004).

Anticancer and Cell Cycle Inhibition

- The synthesis and evaluation of new pyrazole derivatives as cell cycle inhibitors by Nițulescu et al. (2015) highlight the importance of novel synthetic methods in developing anticancer drugs. This research points to the broader applicability of cyclopropyl and thiazole derivatives in targeting cancer cell proliferation (G. Nițulescu et al., 2015).

Antiviral Activity

- Research by Srivastava et al. (1977) on thiazole C-nucleosides for antiviral activity showcases the potential therapeutic applications of thiazole derivatives. The findings suggest that structural elements similar to N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide could be leveraged for developing new antiviral agents (P. C. Srivastava et al., 1977).

Propriétés

IUPAC Name |

N-cyclopropyl-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c19-12(15-10-6-7-10)11-8-21-14(17-11)18-13(20)16-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,15,19)(H2,16,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVUBSPDUXKQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-(3-phenylureido)thiazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2759836.png)

![8-Formylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2759839.png)

![Methyl 7-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2759843.png)

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/no-structure.png)

![2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2759851.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2759858.png)